molecular formula C16H25NO B1649271 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- CAS No. 10076-00-3

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

Cat. No. B1649271
CAS RN: 10076-00-3
M. Wt: 247.38 g/mol
InChI Key: SBXYHCVXUCYYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It contains a secondary amide functional group and four conjugated double bonds .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Detailed synthetic pathways and reaction mechanisms are documented in scientific literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .


Molecular Structure Analysis

The molecular structure of 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is characterized by its long hydrocarbon chain with alternating single and double bonds. The presence of conjugated double bonds imparts unique electronic properties to the molecule. Three-dimensional representations of its molecular structure can be visualized here .

Scientific Research Applications

Chemical Analysis and Isomer Identification

Yasuda, Takeya, and Itokawa (1981) explored the structures of amides from Asiasarum heterotropoides, including variants of N-isobutyl dodecatetraenamide. Their research focused on the identification of these compounds using spectroscopic methods and chemical transformations, highlighting the importance of structural analysis in natural compounds (Yasuda, Takeya, & Itokawa, 1981).

Bioactive Compound Analysis

Leng et al. (2011) analyzed the active chemical compounds in Spilanthes acmella, detecting N-isobutyl dodecatetraenamide variants in various in vitro plant samples. This study showcased the significance of chemical analysis in understanding plant bioactivity (Leng, Ping, Lim, & Keng, 2011).

Alkamide Synthesis

Ramírez-Chávez, Molina-Torres, and Ríos-Chávez (2011) investigated the synthesis of alkamides, including N-isobutyl dodecatetraenamide, in Acmella radicans. Their findings provided insights into the natural distribution and synthesis pathways of these compounds, suggesting a potential role in plant hormone regulation (Ramírez-Chávez, Molina-Torres, & Ríos-Chávez, 2011).

Stereoconvergent Synthesis Research

Sharma, Shekharam, and Upender (1990) described the first total synthesis of a specific isomer of N-isobutyl dodecatetraenamide, highlighting the process involving condensation and elimination reactions. This research contributes to the field of synthetic chemistry, demonstrating the synthesis of complex organic compounds (Sharma, Shekharam, & Upender, 1990).

Insecticidal Activity Studies

Elliott et al. (1987) examined the influence of substituents on the insecticidal activity of lipophilic amides, including variations of N-isobutyl dodecatetraenamide. Their research provides valuable insights into the structural factors affecting the efficacy of insecticidal compounds (Elliott, Farnham, Janes, Johnson, & Pulman, 1987).

properties

IUPAC Name

N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYHCVXUCYYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276486
Record name 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

CAS RN

10076-00-3
Record name 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 2
Reactant of Route 2
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 3
Reactant of Route 3
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 4
Reactant of Route 4
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 5
Reactant of Route 5
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 6
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.